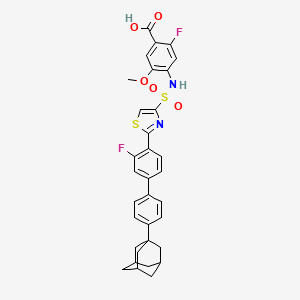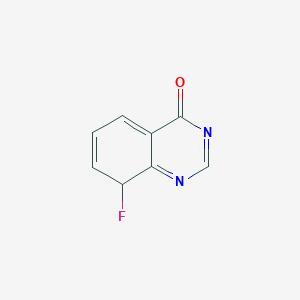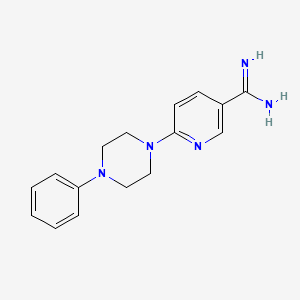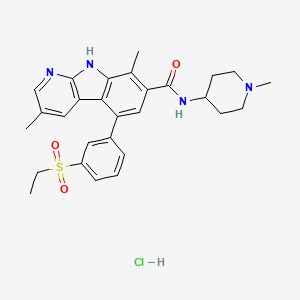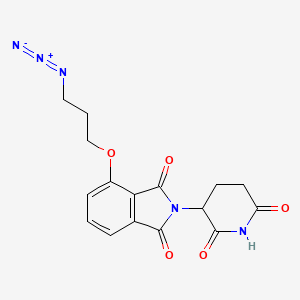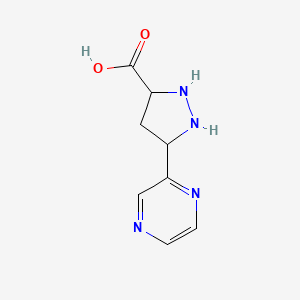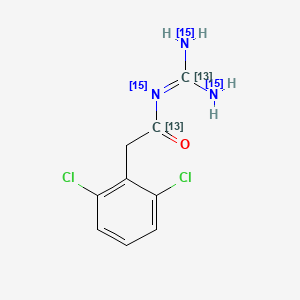
Guanfacine-15N3,13C2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanfacine-15N3,13C2 is a labeled version of Guanfacine, a compound known for its role as a selective alpha-2A adrenergic receptor agonist. This compound is marked with stable isotopes of nitrogen (15N) and carbon (13C), making it particularly useful in scientific research for tracing and quantification purposes . Guanfacine itself is an orally active agent that has been used in the treatment of conditions such as hypertension and attention deficit hyperactivity disorder (ADHD) .
Preparation Methods
The synthesis of Guanfacine-15N3,13C2 involves the incorporation of stable isotopes into the Guanfacine molecule. The synthetic route typically starts with the preparation of labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of the isotopes at the desired positions . Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity.
Chemical Reactions Analysis
Guanfacine-15N3,13C2, like its unlabeled counterpart, undergoes various chemical reactions. These include:
Oxidation: Guanfacine can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Guanfacine can undergo substitution reactions, where specific atoms or groups within the molecule are replaced with others
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Guanfacine-15N3,13C2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving the pharmacokinetics and metabolism of Guanfacine.
Biology: Helps in understanding the biological pathways and mechanisms involving Guanfacine.
Medicine: Used in research related to the treatment of cognitive disorders, hypertension, and ADHD
Mechanism of Action
Guanfacine-15N3,13C2 exerts its effects by acting as a selective alpha-2A adrenergic receptor agonist. This action reduces the sympathetic nerve impulses from the vasomotor center to the heart and blood vessels, leading to a decrease in blood pressure . In the prefrontal cortex, Guanfacine enhances cognitive functions by inhibiting cAMP-PKA-K+ channel signaling, thereby strengthening network connectivity and improving neuronal firing .
Comparison with Similar Compounds
Guanfacine-15N3,13C2 is unique due to its stable isotope labeling, which allows for precise tracing and quantification in research studies. Similar compounds include:
Clonidine: Another alpha-2 adrenergic receptor agonist used for similar therapeutic purposes.
Dexmedetomidine: A more selective alpha-2 adrenergic receptor agonist with sedative properties.
Methyldopa: An alpha-2 adrenergic receptor agonist used primarily for hypertension
These compounds share similar mechanisms of action but differ in their selectivity, potency, and specific applications.
Properties
Molecular Formula |
C9H9Cl2N3O |
|---|---|
Molecular Weight |
251.06 g/mol |
IUPAC Name |
N-[bis(15N)(azanyl)(113C)methylidene]-2-(2,6-dichlorophenyl)acetamide |
InChI |
InChI=1S/C9H9Cl2N3O/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13/h1-3H,4H2,(H4,12,13,14,15)/i8+1,9+1,12+1,13+1,14+1 |
InChI Key |
INJOMKTZOLKMBF-IQVLYLTESA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)C[13C](=O)[15N]=[13C]([15NH2])[15NH2])Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12362725.png)




